2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol
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Overview
Description
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is an aromatic compound characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for substitution reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Used in similar synthetic applications.
3,5-Dibromoaniline: Shares structural similarities and is used in related chemical reactions.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Known for its inhibitory effects on respiratory and photosynthetic processes.
Uniqueness
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90382-07-3 |
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Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2,4-dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)5-8)1-7-4-10(16)13(19)11(17)12(7)18/h2-5,18-19H,1H2 |
InChI Key |
JETDQNJIIFGFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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